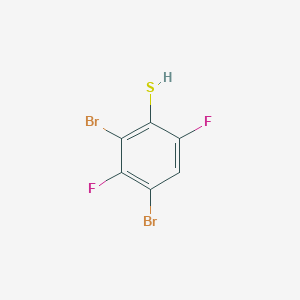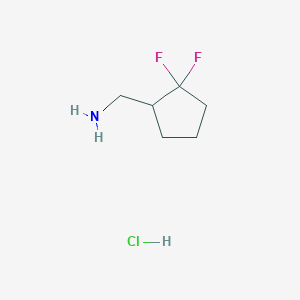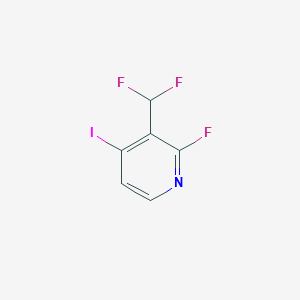
3-(Difluoromethyl)-2-fluoro-4-iodopyridine
Übersicht
Beschreibung
Difluoromethylated compounds are of significant interest in the field of medicinal chemistry due to their unique properties. They are often used as building blocks in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of difluoromethylated compounds has seen significant advances in recent years. Various methods have been developed, including metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of difluoromethylated compounds typically involves a carbon atom bonded to two fluorine atoms and one hydrogen atom .Chemical Reactions Analysis
Difluoromethylation processes are based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S . These processes have seen significant advancements, particularly in the context of late-stage functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While specific properties for “3-(Difluoromethyl)-2-fluoro-4-iodopyridine” are not available, difluoromethyl groups are known to influence the properties of the molecules they are part of, including their reactivity, polarity, and lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Applications
3-(Difluoromethyl)-2-fluoro-4-iodopyridine is a pivotal intermediate in the synthesis of various pyridine derivatives. It has been used extensively in halogen dance reactions to create structurally diverse pyridines, which are crucial for pharmaceutical research and development. For instance, the conversion of similar halopyridines through sequential treatments with lithium diisopropylamide and carbon dioxide or iodine showcases the versatility of iodopyridines in synthesizing carboxylic acids and iodopyridines, respectively. This process highlights the compound's role in generating a range of pyridine derivatives with potential medicinal applications (Schlosser & Bobbio, 2002).
Catalysis and Fluoromethylation
The compound has also found applications in catalytic processes, particularly in fluoromethylation reactions. The presence of fluorine atoms in pharmaceuticals and agrochemicals enhances their bioactivity, stability, and lipophilicity. Research has developed protocols for the fluoromethylation of various skeletons using fluoromethylating reagents, where this compound-related compounds serve as key intermediates. Photoredox catalysis, leveraging visible-light-induced single-electron-transfer processes, utilizes such intermediates for efficient and selective radical fluoromethylation, underscoring the importance of these compounds in modern synthetic organic chemistry (Koike & Akita, 2016).
Building Blocks in Medicinal Chemistry
Moreover, halogen-rich intermediates like this compound are instrumental in synthesizing pentasubstituted pyridines, serving as valuable building blocks in medicinal chemistry. The creation of these compounds through halogen dance reactions demonstrates the compound's utility in generating complex structures that can lead to novel pharmaceutical agents. Such methodologies enable the introduction of various functionalities, facilitating the design of new drugs with improved efficacy and safety profiles (Wu et al., 2022).
Wirkmechanismus
Target of Action
Compounds like “3-(Difluoromethyl)-2-fluoro-4-iodopyridine” often target enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and its intended use .
Mode of Action
Once the compound binds to its target, it can inhibit or enhance the target’s activity. This can lead to changes in cellular processes, such as signal transduction or metabolic pathways .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a metabolic pathway, inhibiting this enzyme could disrupt the pathway, leading to changes in the production of certain metabolites .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence its pharmacokinetics .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes at the molecular and cellular levels to observable effects at the level of the whole organism .
Action Environment
The action of the compound can be influenced by various environmental factors. These can include the physiological environment within the body (such as pH, temperature, and the presence of other molecules) and external factors (such as diet and lifestyle). These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-(Difluoromethyl)-2-fluoro-4-iodopyridine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in difluoromethylation reactions, which are important for the modification of biomolecules. The difluoromethyl group can act as a hydrogen-bonding donor, enhancing the binding selectivity of biologically active compounds .
In biochemical reactions, this compound interacts with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of various substrates. The compound’s fluoro and iodo substituents can influence its binding affinity and specificity towards these enzymes. Additionally, this compound can interact with proteins involved in signal transduction pathways, potentially affecting their activity and downstream signaling events .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the difluoromethyl group can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling .
In terms of gene expression, this compound can affect the transcriptional activity of certain genes by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of genes involved in cell growth, differentiation, and apoptosis . Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and the levels of key metabolites, which can influence overall cellular function and homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through its difluoromethyl, fluoro, and iodo substituents. These interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the binding .
For example, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of certain substrates . Additionally, the compound can activate or inhibit signaling pathways by interacting with receptors and other signaling proteins. These interactions can lead to changes in gene expression and cellular responses, ultimately affecting cell function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. The stability of this compound is influenced by its chemical structure, with the difluoromethyl and iodo substituents contributing to its overall stability .
Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biochemical properties and effects . Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and signaling pathways . At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular processes .
Threshold effects have been observed in studies, where a certain dosage level is required to elicit a significant biological response . Beyond this threshold, the compound’s effects can become more pronounced, leading to potential toxicity and adverse outcomes. It is important to carefully determine the appropriate dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidative metabolism by cytochrome P450 enzymes, resulting in the formation of metabolites that can further participate in biochemical reactions .
These metabolic pathways can influence the overall metabolic flux and the levels of key metabolites within cells. For example, the metabolism of this compound can affect the levels of reactive oxygen species and other intermediates, which can have downstream effects on cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments .
The distribution of this compound can influence its biochemical activity and effects. For instance, the compound’s accumulation in certain tissues or organelles can enhance its interactions with target biomolecules and its overall efficacy . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications .
For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, the compound may be targeted to the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression . The subcellular localization of this compound is a key determinant of its biochemical effects and therapeutic potential .
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-2-fluoro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-5(8)4-3(10)1-2-11-6(4)9/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTAQLSEOAYHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1459566.png)
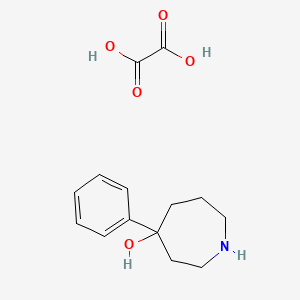
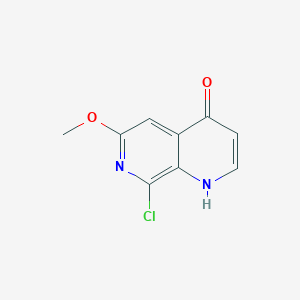
![4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1459569.png)


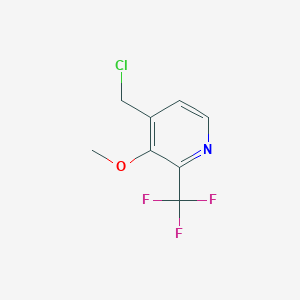
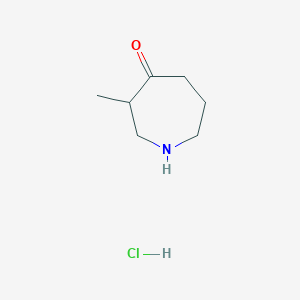
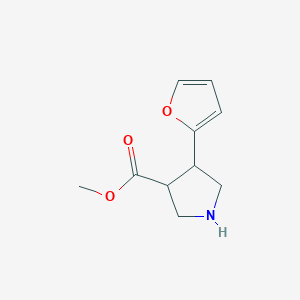
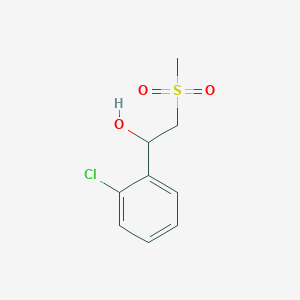
![N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine](/img/structure/B1459583.png)
